Cas no 183051-62-9 (4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI))

4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) structure
183051-62-9 structure
Nome del prodotto:4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
Numero CAS:183051-62-9
MF:C18H19NO4
MW:313.347765207291
CID:167460
PubChem ID:3075483

4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,6-[(dimethylamino)methyl]-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)- (9CI)
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
    • (S)-2,3-Dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-6-((dimethylamino)methyl)-2-phenyl-, (S)-
    • 6-Dimethylaminomethyl pinocembrin
    • (2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one
    • (S)-6-((Dimethylamino)methyl)-5,7-dihydroxy-2-phenylchroman-4-one
    • (2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • DTXSID60171381
    • 183051-62-9
    • Inchi: InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1
    • Chiave InChI: YPDOAPAUMDTKKS-HNNXBMFYSA-N
    • Sorrisi: CN(CC1C(O)=CC2O[C@@H](CC(=O)C=2C=1O)C1C=CC=CC=1)C

Proprietà calcolate

  • Massa esatta: 313.13147
  • Massa monoisotopica: 313.131408
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 421
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 70

Proprietà sperimentali

  • Densità: 1.297
  • Punto di ebollizione: 535.9°Cat760mmHg
  • Punto di infiammabilità: 277.9°C
  • Indice di rifrazione: 1.633
  • PSA: 70
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.